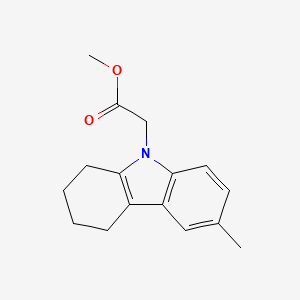

METHYL 2-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ACETATE

Overview

Description

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is a chemical compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate typically involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydrocarbazole derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Oxidation: Carbazole-1,4-dione derivatives.

Reduction: Tetrahydrocarbazole derivatives.

Substitution: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.

Medicine: Potential use in the development of new therapeutic agents due to its diverse biological activities.

Industry: Utilized in the production of organic materials and dyes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-1,3-dicarboxylic acid

- Bis(6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-β-carbolin-2-ium)

Uniqueness

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other carbazole derivatives.

Biological Activity

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is a compound derived from the carbazole family, which has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₅H₁₉N

- Molecular Weight : 229.33 g/mol

- CAS Number : Not specified in the search results but related to carbazole derivatives.

The presence of the carbazole moiety is significant as it is known for various biological activities including anti-cancer and neuroprotective effects.

1. Antioxidant Activity

Research indicates that carbazole derivatives exhibit antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells, potentially preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Carbazole derivatives have been studied for their neuroprotective effects. They may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

3. Anticancer Potential

Some studies suggest that compounds related to this compound possess cytotoxic properties against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : By inhibiting AChE and other enzymes involved in neurotransmitter breakdown.

- Modulation of Signaling Pathways : Affecting pathways related to cell survival and apoptosis.

Case Study 1: Neuroprotection

A study published in Neuroscience Letters evaluated the effects of a similar carbazole derivative on neurodegenerative models. The results indicated significant improvement in cognitive functions and reduced neuronal death associated with oxidative stress .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Data Table: Biological Activities Overview

Properties

IUPAC Name |

methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)10-16(18)19-2/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXBPVJQGGGHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196997 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352553-27-6 | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352553-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.